Anti-VZV Potency: Furo Scaffold Retains Sub-Nanomolar Activity Lost by Thieno Analogues
In a direct comparative study of bicyclic nucleoside analogues, the furo[2,3-d]pyrimidine scaffold (exemplified by the p-pentylphenyl BCNA) demonstrated full retention of anti-VZV activity, while the corresponding thieno[2,3-d]pyrimidine analogues bearing identical p-alkylphenyl side chains failed to retain the full antiviral potency of their furo parent nucleosides [1]. The furo-based lead compounds achieved EC50 values as low as 0.1 nM against VZV in vitro, with selectivity index values exceeding 1,000,000 [2].
| Evidence Dimension | Anti-VZV antiviral activity (EC50) and selectivity index |
|---|---|
| Target Compound Data | Furo[2,3-d]pyrimidine BCNA (p-pentylphenyl): EC50 = 0.0001 µM (0.1 nM); Selectivity Index > 1,000,000 |
| Comparator Or Baseline | Thieno[2,3-d]pyrimidine BCNA analogues (p-alkylphenyl): failed to retain full antiviral activity of the furo parent series; Acyclovir: EC50 = 1.9–2.1 µM against VZV |
| Quantified Difference | Furo scaffold produces ~300-fold greater potency than acyclovir; thieno substitution leads to significant loss of antiviral activity relative to the furo parent |
| Conditions | In vitro VZV replication assays using VZV OKA and YS strains in human embryonic lung (HEL) cells |
Why This Matters
For antiviral drug discovery programs targeting VZV, the furo[2,3-d]pyrimidine-2,4(1H,3H)-dione scaffold is irreplaceable by its thieno analog, as the latter demonstrably loses the sub-nanomolar potency required for clinical candidacy.
- [1] McGuigan, C.; Balzarini, J.; De Clercq, E. Bicyclic anti-VZV nucleosides: thieno analogues bearing an alkylphenyl side chain have reduced antiviral activity. Bioorg. Med. Chem. Lett. 2004, 14 (12), 3225–3228. View Source
- [2] McGuigan, C.; et al. Aryl furano pyrimidines: The most potent and selective anti-VZV agents reported to date. Antiviral Res. 2006, 71 (2–3), 149–153. View Source
